molecular formula C13H8FNO B594915 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261951-45-4

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B594915
CAS No.: 1261951-45-4
M. Wt: 213.211
InChI Key: XEXWPWIUOVCEIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is a chemical compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of a fluorine atom and a hydroxyl group on the biphenyl structure imparts unique chemical and physical properties to this compound .

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile are currently unknown. This compound is structurally similar to flurbiprofen , a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . Therefore, it might interact with similar targets as flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.

Mode of Action

Given its structural similarity to flurbiprofen , it might inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation.

Pharmacokinetics

A compound with similar structure, ly293111 , has been shown to have long-lived circulating metabolites in rats . This suggests that 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile might also have a long half-life in the body, which could influence its bioavailability.

Result of Action

If it acts similarly to flurbiprofen , it might reduce inflammation by decreasing the production of prostaglandins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dioxane, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWPWIUOVCEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683478
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-45-4
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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